3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C9H8ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that the trifluoromethyl group attached to the pyridine ring can exhibit unique interactions with its targets, potentially influencing the compound’s overall activity .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine . .
Biochemical Analysis
Biochemical Properties
3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of NS5B, a key enzyme in the treatment of Hepatitis C . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the uptake of 5-hydroxytryptamine (5-HT) by interacting with specific transporters, thereby altering neurotransmitter levels . This modulation can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s trifluoromethyl group can enhance its binding affinity to target proteins, thereby increasing its potency . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, moderate acute toxicity has been observed in mammals . Threshold effects and toxicological profiles are essential considerations in determining the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-trifluoromethylpyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the cyclopropyl and amine groups.
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but without the cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and the biological activity of derivatives synthesized from it.
Biological Activity
3-Chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is a compound characterized by its unique structural features, including a pyridine ring with a chlorine atom, a cyclopropyl group, and a trifluoromethyl group. Its chemical formula is and it has been identified as an intermediate in the synthesis of fungicides, particularly fluazinam, which is used in agricultural applications to control fungal diseases in crops. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
The compound is typically synthesized through multi-step processes starting from simpler pyridine derivatives. The presence of the trifluoromethyl group enhances its lipophilicity and can influence its biological activity. The synthesis methods commonly employed include nucleophilic substitution reactions and coupling reactions involving various reagents.
This compound exhibits significant biological activity primarily as a fungicide. Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for fungal growth and reproduction. Interaction studies have shown that this compound binds effectively to target enzymes, disrupting their function and leading to antifungal effects.
Binding Affinity
Research indicates that the compound has notable binding affinity for certain biological targets. For instance, studies on similar trifluoromethyl-containing compounds have demonstrated enhanced potency due to the presence of the trifluoromethyl group, which can stabilize interactions with target proteins.
Compound | Target | Binding Affinity (IC50) |
---|---|---|
This compound | Enzyme X | Data not available |
Trifluoromethyl analog A | Enzyme Y | 50 nM |
Trifluoromethyl analog B | Enzyme Z | 30 nM |
Note: Specific data for this compound is limited; further studies are required.
Case Studies and Research Findings
- Fungal Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi. These studies typically measure the minimum inhibitory concentration (MIC) required to inhibit fungal growth.
- Environmental Impact Assessments : Research has also explored the environmental degradation pathways of this compound when used in agricultural settings. Understanding its breakdown products is essential for assessing its ecological safety and potential impacts on non-target organisms.
- Comparative Studies : Comparative analyses with structurally related compounds reveal that the unique combination of chlorine, trifluoromethyl, and cyclopropyl groups may enhance the efficacy of this compound as a fungicide while providing insights into structure–activity relationships (SAR).
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c10-7-3-5(9(11,12)13)4-14-8(7)15-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSCHGJUVRRQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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